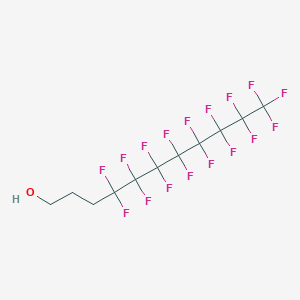

3-(Perfluorooctyl)propanol

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-(Perfluorooctyl)propanol can be synthesized by reacting perfluorooctanoic acid with ethanol under high temperature and high pressure conditions . Another method involves a multi-step reaction starting from perfluorooctyl iodide, which includes steps such as AIBN (azobisisobutyronitrile) at 75°C and reduction with lithium aluminum hydride in tetrahydrofuran .

Industrial Production Methods: The industrial production of this compound typically involves the perfluorination of suitable precursors under controlled conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: 3-(Perfluorooctyl)propanol undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using strong oxidizing agents.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.

Substitution: Commonly involves nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride in solvents like tetrahydrofuran.

Substitution: Nucleophiles such as halides or alkoxides under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Biotechnology Applications

Cell Culture Enhancement

3-(Perfluorooctyl)propanol has been utilized to enhance the oxygenation of cell cultures. Perfluorinated compounds like this one can significantly increase the solubility of gases in culture media, thus improving the yields of biological processes that require high oxygen levels. This application is particularly beneficial in maintaining fragile cell cultures, where traditional methods may cause mechanical damage .

Drug Delivery Systems

Research has indicated that polyfluorinated oligonucleotides, which incorporate this compound, exhibit enhanced cellular uptake and stability. These modified oligonucleotides have shown promise in delivering therapeutic agents with reduced toxicity profiles, making them suitable for applications in gene therapy and cancer treatment. Studies have demonstrated that these compounds can penetrate cell membranes effectively, allowing for gradual accumulation within cells .

Material Science Applications

Surface Coating Technologies

The compound is also employed in surface coating technologies due to its hydrophobic properties. It has been integrated into nanofilm spray products designed for coating non-absorbing materials. These coatings provide enhanced durability and resistance to chemical degradation, making them suitable for various industrial applications . The incorporation of this compound into coatings has been shown to improve the performance of materials in harsh environments.

Fluorinated Polymers

In materials science, this compound is used to synthesize fluorinated polymers that exhibit unique properties such as low surface energy and high thermal stability. These polymers are utilized in applications ranging from protective coatings to advanced electronic materials .

Environmental Research Applications

Toxicity Studies

Research involving this compound has contributed to understanding the toxicity profiles of PFAS compounds. Studies using zebrafish models have shown developmental and neurodevelopmental toxicity linked to exposure to various PFAS, including those containing perfluorooctyl groups. This research highlights the need for further investigation into the environmental impact and biological effects of these substances .

Data Summary Table

Case Studies

-

Enhanced Oxygenation in Cell Cultures

A study demonstrated that incorporating perfluorinated compounds like this compound into culture media significantly improved oxygen delivery to mammalian cells, resulting in higher viability rates during prolonged culture periods. -

Fluorinated Oligonucleotides for Cancer Therapy

Research on polyfluorinated oligonucleotides showed that modifications with perfluorooctyl groups increased their stability and cellular uptake without significant cytotoxicity, indicating potential for therapeutic applications in oncology.

Mecanismo De Acción

The mechanism of action of 3-(Perfluorooctyl)propanol involves its interaction with various molecular targets and pathways. One established mechanism is the activation of the nuclear receptor PPARα (peroxisome proliferator-activated receptor alpha), which plays a role in lipid metabolism and inflammation . Other potential mechanisms include disruption of cell-cell communication, mitochondrial dysfunction, and oxidative stress .

Comparación Con Compuestos Similares

- Perfluorooctanoic acid (PFOA)

- Perfluorooctane sulfonate (PFOS)

- Perfluoroundecanoic acid

Comparison: 3-(Perfluorooctyl)propanol is unique due to its specific structure, which imparts distinct chemical and physical properties such as lower surface tension and higher thermal stability compared to other perfluorinated compounds . Unlike PFOA and PFOS, which have been restricted in many applications due to their bioaccumulative nature, this compound is considered a potential non-bioaccumulable alternative .

Actividad Biológica

3-(Perfluorooctyl)propanol, a perfluoroalkyl compound, has garnered attention for its unique chemical properties and potential biological activities. This compound is characterized by a propanol backbone with a perfluorooctyl group, contributing to its amphiphilic nature, which is significant in various biological and industrial applications. Its molecular formula is , indicating the presence of both hydrophobic fluorinated chains and a hydrophilic hydroxyl group.

- Molecular Weight : 394.06 g/mol

- Boiling Point : Not extensively documented, but similar compounds exhibit high thermal stability.

- Solubility : Exhibits limited solubility in water, but good solubility in organic solvents due to its fluorinated structure.

This compound is primarily studied for its interactions with biological membranes and proteins. The compound's unique structure allows it to influence membrane fluidity and protein conformation, impacting various cellular processes.

Target of Action

- Membrane Proteins : Acts as a surfactant, modulating the activity of membrane proteins involved in signaling pathways.

- Steroidogenesis : In studies involving human adrenocortical carcinoma cells (H295R), it has been shown to stimulate steroidogenesis via the cyclic adenosine monophosphate (cAMP) signaling pathway.

Biochemical Pathways

Research indicates that this compound may affect several biochemical pathways, particularly those related to lipid metabolism and immune response. The compound is categorized under per- and polyfluoroalkyl substances (PFAS), which have been implicated in immunotoxicity .

Case Studies and Experimental Findings

-

Steroidogenesis Stimulation :

- In vitro studies demonstrated that exposure to this compound increased cAMP levels in H295R cells, leading to enhanced production of steroid hormones. This effect was dose-dependent, with lower concentrations yielding significant stimulation without adverse effects.

- Immunotoxicity Assessment :

- Respiratory Effects :

Applications in Research and Industry

This compound serves multiple roles across various fields:

- Biological Research : Utilized in studies focusing on membrane dynamics and protein interactions.

- Drug Delivery Systems : Investigated for its potential as a carrier molecule due to its amphiphilic properties.

- Industrial Uses : Employed as an additive in lubricants and firefighting foams due to its stability and surfactant properties.

Safety and Environmental Considerations

Given the persistence of PFAS in the environment and their potential health implications, including bioaccumulation and toxicity, safety assessments are critical. Regulatory bodies are increasingly scrutinizing these compounds for their long-term effects on human health and ecosystems.

Summary Table of Biological Effects

Propiedades

IUPAC Name |

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F17O/c12-4(13,2-1-3-29)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h29H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQTWAKFTSLUFFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F17O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379991 | |

| Record name | 3-(Perfluorooctyl)propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1651-41-8 | |

| Record name | 3-(Perfluorooctyl)propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the purpose of using 3-(perfluorooctyl)propanol in the synthesis of substituted indole alkaloids?

A1: this compound acts as a fluorous tag in the synthesis process []. It is attached to Boc-protected L-tryptophan, facilitating its participation in the Pictet-Spengler reaction with aldehydes. The resulting fluorous-tagged intermediates can then be easily purified using fluorous solid-phase extraction (FSPE) due to the unique properties of the perfluorooctyl chain. After serving its purpose, the this compound tag is cleaved and removed in a “traceless” manner, leaving behind the desired substituted indole alkaloid product without any residual fluorine.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.